molecular formula C18H35N5O2 B11099036 (1-hexadecyl-1H-1,2,4-triazol-4-ium-4-yl)(nitro)azanide

(1-hexadecyl-1H-1,2,4-triazol-4-ium-4-yl)(nitro)azanide

Cat. No.: B11099036
M. Wt: 353.5 g/mol
InChI Key: FHTIDCNTHDYTDQ-UHFFFAOYSA-N
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Description

1{H}-1,2,4-TRIAZOLIUM, 1-HEXADECYL-4-(NITROAMINO)-, INNER SALT is a synthetic organic compound belonging to the triazolium family Triazolium compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1{H}-1,2,4-TRIAZOLIUM, 1-HEXADECYL-4-(NITROAMINO)-, INNER SALT typically involves the following steps:

    Formation of the Triazolium Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Hexadecyl Chain: The hexadecyl group can be introduced via nucleophilic substitution reactions using hexadecyl halides.

    Addition of the Nitroamino Group: The nitroamino group can be incorporated through nitration reactions followed by amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1{H}-1,2,4-TRIAZOLIUM, 1-HEXADECYL-4-(NITROAMINO)-, INNER SALT can undergo various chemical reactions, including:

    Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitroamino group can yield amino derivatives.

    Substitution: The triazolium core can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroamino group may yield nitroso derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

    Chemistry: As a catalyst or intermediate in organic synthesis.

    Biology: Potential antimicrobial or antifungal agent due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.

    Industry: Used in the formulation of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1{H}-1,2,4-TRIAZOLIUM, 1-HEXADECYL-4-(NITROAMINO)-, INNER SALT depends on its specific application. For example:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.

    Catalytic Activity: The triazolium core can facilitate various chemical transformations by stabilizing reaction intermediates or providing a reactive site for substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • 1{H}-1,2,4-Triazolium, 1-methyl-4-(nitroamino)-, inner salt
  • 1{H}-1,2,4-Triazolium, 1-ethyl-4-(nitroamino)-, inner salt

Uniqueness

1{H}-1,2,4-TRIAZOLIUM, 1-HEXADECYL-4-(NITROAMINO)-, INNER SALT is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in aqueous environments. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and drug delivery systems.

Properties

Molecular Formula

C18H35N5O2

Molecular Weight

353.5 g/mol

IUPAC Name

(1-hexadecyl-1,2,4-triazol-4-ium-4-yl)-nitroazanide

InChI

InChI=1S/C18H35N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18-22(17-19-21)20-23(24)25/h17-18H,2-16H2,1H3

InChI Key

FHTIDCNTHDYTDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=[N+](C=N1)[N-][N+](=O)[O-]

Origin of Product

United States

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